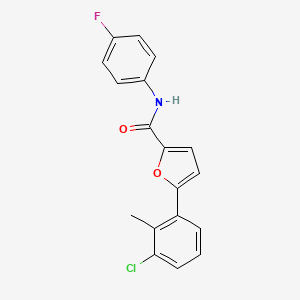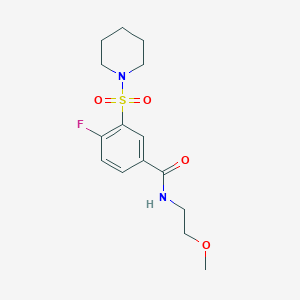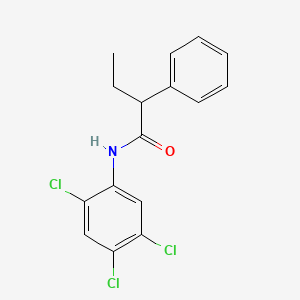
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide, also known as CFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFA belongs to the class of furan-2-carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide binds to a specific site on TRPV1, causing a conformational change that inhibits the channel's activity. This inhibition is thought to occur through a combination of allosteric and competitive mechanisms. This compound has been shown to be highly selective for TRPV1, with little or no activity against other TRP channels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role as a TRPV1 inhibitor, this compound has been shown to modulate the activity of other ion channels, including the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide in lab experiments is its high selectivity for TRPV1. This selectivity allows researchers to selectively modulate the activity of TRPV1 without affecting other ion channels. However, one limitation of using this compound is its relatively low potency, which may require the use of high concentrations of the compound in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide. One area of interest is the role of TRPV1 in various pathological processes, including chronic pain, inflammation, and cancer. This compound may also be useful in the development of novel therapeutics for these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other ion channels.
Synthesemethoden
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide involves the condensation of 3-chloro-2-methylbenzoyl chloride with 4-fluoroaniline followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide has been used extensively in scientific research due to its ability to selectively bind to and modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a range of stimuli, including heat, protons, and capsaicin. This compound has been shown to selectively inhibit the activity of TRPV1, making it a useful tool for studying the role of TRPV1 in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-14(3-2-4-15(11)19)16-9-10-17(23-16)18(22)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAMOQOPELYYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B4994294.png)

![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)



